1-Tridécanesulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

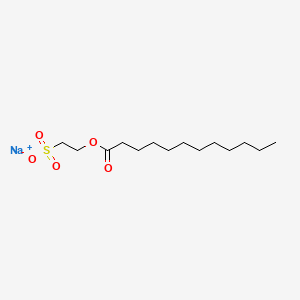

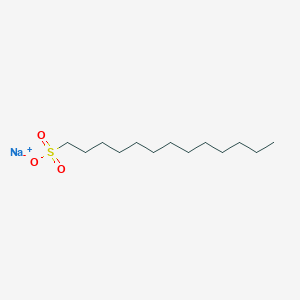

1-Tridecanesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C13H29NaO3S and a molecular weight of 288.42 . It is commonly used as a surfactant and reagent in various chemical processes . This compound appears as a white to pale yellow powder or crystal and is soluble in water .

Applications De Recherche Scientifique

1-Tridecanesulfonic Acid Sodium Salt has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Sodium 1-Tridecanesulfonate, also known as 1-Tridecanesulfonic Acid Sodium Salt, is a type of anionic surfactant . The primary targets of this compound are dirt and oil particles. It acts by reducing the surface tension of water, allowing it to mix with oil and dirt particles, which are then easily rinsed away .

Mode of Action

The compound interacts with its targets (dirt and oil particles) by surrounding them. This is due to the surfactant’s unique structure, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . The hydrophobic tails interact with the oil and dirt particles, while the hydrophilic heads remain in the water, forming a type of emulsion. This emulsion is then easily rinsed away .

Result of Action

The result of Sodium 1-Tridecanesulfonate’s action is the removal of dirt and oil particles from the surface it is applied to. By reducing the surface tension of water and forming an emulsion with oil and dirt particles, it allows these particles to be rinsed away, resulting in a clean surface .

Action Environment

Environmental factors can influence the action of Sodium 1-Tridecanesulfonate. For example, the presence of hard water ions can reduce the effectiveness of the surfactant. Additionally, extreme pH values can affect the stability of the compound . It is generally stable under normal environmental conditions .

Méthodes De Préparation

1-Tridecanesulfonic Acid Sodium Salt is typically synthesized through the sulfoxidation method. In this process, tridecane reacts with sulfur dioxide and oxygen, followed by refinement to obtain the final product . The reaction conditions involve the use of sulfur dioxide and oxygen, which facilitate the sulfoxidation of tridecane . Industrial production methods also follow similar synthetic routes, ensuring the compound’s high purity and consistency .

Analyse Des Réactions Chimiques

1-Tridecanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-Tridecanesulfonic Acid Sodium Salt can be compared with other similar compounds, such as:

Sodium 1-Decanesulfonate: This compound has a shorter alkyl chain and is also used as a surfactant and in ion-pair chromatography.

Sodium 1-Dodecanesulfonate: Similar in structure but with a slightly shorter alkyl chain, it shares many applications with 1-Tridecanesulfonic Acid Sodium Salt.

The uniqueness of 1-Tridecanesulfonic Acid Sodium Salt lies in its specific alkyl chain length, which provides distinct surfactant properties and makes it suitable for particular applications in chromatography and industrial processes .

Propriétés

IUPAC Name |

sodium;tridecane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACJZDMMUHMEBN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635600 |

Source

|

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-89-1 |

Source

|

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)